molecular formula C16H14N4O5S B4628854 N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide

N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide

Cat. No. B4628854
M. Wt: 374.4 g/mol
InChI Key: PCDXLPCOXOYUKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by detailed X-ray crystallography and spectroscopy analyses. For example, the crystal structure determination of related compounds provides insights into the spatial arrangement of atoms and the overall geometry of the molecule. These studies reveal that the molecular dimensions are normal and that certain functional groups within the molecule adopt specific orientations (Zong & Wang, 2009).

Scientific Research Applications

Structural and Synthetic Insights

Molecular Design and Characterization

Further exploration into N,N-diacylaniline derivatives, which are structurally related to N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide, has been conducted through density functional theory (DFT) to optimize geometries and analyze vibrational frequencies. This research indicates the potential for using similar compounds in molecular electronics and materials science, providing a basis for understanding the steric effects of substituents on molecular properties (Al‐Sehemi, Abdul-Aziz Al-Amri, & Irfan, 2017).

Novel Applications in Material Sciences

The synthesis and characterization of novel diamines with integrated sulfone, ether, and amide structures, including processes that begin with compounds akin to this compound, have led to the development of heat-resistant polyimides. These materials demonstrate significant potential for advanced applications in aerospace and electronics, highlighting the broader implications of research into such chemical entities (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

Enhancing Physicochemical Properties

Research on co-crystals and co-crystal hydrates involving similar compounds has been conducted to improve the photostability and physicochemical properties of pharmaceuticals. This approach exemplifies how derivatives of this compound can be utilized to enhance drug formulations, suggesting a significant impact on the development of more effective and stable pharmaceuticals (Vangala, Chow, & Tan, 2012).

properties

IUPAC Name

N-[(2-carbamoylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5S/c1-25-13-7-6-9(8-12(13)20(23)24)15(22)19-16(26)18-11-5-3-2-4-10(11)14(17)21/h2-8H,1H3,(H2,17,21)(H2,18,19,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDXLPCOXOYUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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